molecular formula C13H10BrN3O2 B11713143 (1E)-1-(4-bromobenzylidene)-2-(2-nitrophenyl)hydrazine

(1E)-1-(4-bromobenzylidene)-2-(2-nitrophenyl)hydrazine

Cat. No.: B11713143
M. Wt: 320.14 g/mol
InChI Key: WXUIHIYCNWAFNU-OQLLNIDSSA-N
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Description

(1E)-1-[(4-BROMOPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE is an organic compound that features both bromophenyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(4-BROMOPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE typically involves the condensation of 4-bromobenzaldehyde with 2-nitrophenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[(4-BROMOPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1E)-1-[(4-BROMOPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of (1E)-1-[(4-BROMOPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (1E)-1-[(4-BROMOPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE: shares similarities with other hydrazine derivatives, such as:

Uniqueness

The uniqueness of (1E)-1-[(4-BROMOPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)HYDRAZINE lies in its specific combination of bromophenyl and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C13H10BrN3O2

Molecular Weight

320.14 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2-nitroaniline

InChI

InChI=1S/C13H10BrN3O2/c14-11-7-5-10(6-8-11)9-15-16-12-3-1-2-4-13(12)17(18)19/h1-9,16H/b15-9+

InChI Key

WXUIHIYCNWAFNU-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)N/N=C/C2=CC=C(C=C2)Br)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)NN=CC2=CC=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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